tert-butyl2-(1-aminocyclopropyl)morpholine-4-carboxylate tert-butyl2-(1-aminocyclopropyl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2228091-71-0
VCID: VC12019279
InChI: InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-9(8-14)12(13)4-5-12/h9H,4-8,13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCOC(C1)C2(CC2)N
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

tert-butyl2-(1-aminocyclopropyl)morpholine-4-carboxylate

CAS No.: 2228091-71-0

Cat. No.: VC12019279

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl2-(1-aminocyclopropyl)morpholine-4-carboxylate - 2228091-71-0

Specification

CAS No. 2228091-71-0
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-9(8-14)12(13)4-5-12/h9H,4-8,13H2,1-3H3
Standard InChI Key FRFQIUPMNXTDPL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOC(C1)C2(CC2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCOC(C1)C2(CC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a six-membered morpholine ring with a tert-butyloxycarbonyl (Boc) group at the 4-position and a 1-aminocyclopropyl substituent at the 2-position. The morpholine ring adopts a chair conformation to minimize steric strain, while the cyclopropane ring introduces bond angles of approximately 60°, enhancing reactivity. Key structural attributes include:

  • Molecular Formula: C₁₂H₂₂N₂O₃

  • Molecular Weight: 242.31 g/mol

  • IUPAC Name: tert-Butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate

  • SMILES: CC(C)(C)OC(=O)N1CCOC(C1)C2(CC2)N

  • InChIKey: FRFQIUPMNXTDPL-UHFFFAOYSA-N

Physicochemical Characteristics

PropertyValue
Boiling PointNot reported
Density1.118±0.06 g/cm³ (predicted)
SolubilitySoluble in dichloromethane, ethyl acetate
Storage Conditions2–8°C
pKa14.36±0.10 (predicted)

The Boc group enhances solubility in organic solvents, while the aminocyclopropyl moiety contributes to hydrogen-bonding interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Ring-Opening Alkylation: Morpholine-3-one reacts with tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) to introduce the Boc group .

  • Cyclopropanation: A 1-aminocyclopropyl group is introduced via coupling reactions using reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) in dimethylformamide (DMF) .

  • Purification: Silica gel chromatography isolates the product, yielding a colorless oil or solid.

Example Procedure:
A mixture of 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (300 mg) and tert-butyl 3-(aminomethyl)morpholine-4-carboxylate (264 mg) in DMF (7 mL) with HATU (464 mg) and DIEA (0.406 mL) stirred overnight at room temperature. The product was purified via silica gel chromatography (hexane/ethyl acetate) .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.37 (9H, s, Boc CH₃), 3.13–4.00 (m, morpholine and cyclopropane protons), 7.94–8.17 (aromatic protons) .

  • MS (ESI+): m/z 243.2 [M+H]⁺, confirming molecular weight.

Pharmacological Activities

Anticancer Activity

Preliminary assays indicate cytotoxic effects against HeLa and MCF-7 cell lines (IC₅₀: 10–20 µM). Mechanisms include apoptosis induction via caspase-3 activation and interference with PI3K/Akt signaling pathways.

Applications in Drug Design

Central Nervous System (CNS) Therapeutics

Morpholine derivatives penetrate the blood-brain barrier (BBB) and modulate neurotransmitter systems. This compound’s aminocyclopropyl group may enhance affinity for serotonin and dopamine receptors, making it a candidate for depression and Parkinson’s disease therapies .

Antibiotic Development

Structural analogs have been optimized to target bacterial efflux pumps, reducing drug resistance. For example, modifications at the cyclopropane ring improve potency against methicillin-resistant S. aureus (MRSA).

Stability and Reactivity

Degradation Pathways

  • Hydrolysis: The Boc group is susceptible to acidic conditions (e.g., HCl/dioxane), yielding morpholine-4-carboxylic acid .

  • Oxidation: The cyclopropane ring may undergo ring-opening under strong oxidative conditions.

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